molecular formula C16H13ClN4O B6454800 N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549017-42-5

N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454800
CAS No.: 2549017-42-5
M. Wt: 312.75 g/mol
InChI Key: RGNXARHADTVBSC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 4-chlorophenylhydrazine with cyclopropyl ketone to form an intermediate, which is then cyclized with a suitable reagent to form the imidazo[1,2-b]pyridazine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the imidazo[1,2-b]pyridazine core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl and cyclopropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of nitrogen atoms and substituents.

    Imidazo[1,2-a]pyrimidines: These compounds have a similar bicyclic structure but with different functional groups.

Uniqueness

N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopropyl and 4-chlorophenyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c17-11-3-5-12(6-4-11)18-16(22)13-7-8-15-19-14(10-1-2-10)9-21(15)20-13/h3-10H,1-2H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNXARHADTVBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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